5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a trifluoromethyl group, and an octahydropentalen-2-ol backbone, making it a versatile molecule for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The amino group can be introduced via reductive amination, while the octahydropentalen-2-ol backbone is constructed through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reactions. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as trifluoromethylated amines, alcohols, and azides .
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The octahydropentalen-2-ol backbone provides structural stability, ensuring the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the octahydropentalen-2-ol backbone.
5-Amino-2-(trifluoromethyl)benzimidazole: Contains a benzimidazole ring instead of the octahydropentalen-2-ol backbone.
Uniqueness
5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol is unique due to its combination of an amino group, a trifluoromethyl group, and an octahydropentalen-2-ol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1251925-04-8 |
---|---|
Molekularformel |
C9H14F3NO |
Molekulargewicht |
209.21 g/mol |
IUPAC-Name |
5-amino-2-(trifluoromethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ol |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)8(14)3-5-1-7(13)2-6(5)4-8/h5-7,14H,1-4,13H2 |
InChI-Schlüssel |
OCSMNKFEZMIKBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2C1CC(C2)(C(F)(F)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.